molecular formula C25H20N4O4 B2378717 3-benzyl-7-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione CAS No. 1326877-32-0

3-benzyl-7-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione

Cat. No.: B2378717
CAS No.: 1326877-32-0
M. Wt: 440.459
InChI Key: OCUZJFVNIKFGPI-UHFFFAOYSA-N
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Description

3-benzyl-7-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the quinazoline derivatives, which are known for their diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name

3-benzyl-7-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O4/c1-2-32-21-11-7-6-10-19(21)22-27-23(33-28-22)17-12-13-18-20(14-17)26-25(31)29(24(18)30)15-16-8-4-3-5-9-16/h3-14H,2,15H2,1H3,(H,26,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCUZJFVNIKFGPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Anthranilic Acid-Based Routes

The quinazoline-dione scaffold is commonly synthesized from anthranilic acid derivatives. A representative protocol involves:

  • Condensation : Anthranilic acid reacts with urea or thiourea under acidic conditions to form 2,4-dihydroxyquinazoline.
  • N-Alkylation : Introduction of the benzyl group at position 3 using benzyl chloride in dimethylformamide (DMF) with potassium carbonate as a base.

Example Procedure :

  • Step 1 : Anthranilic acid (10 mmol) and urea (12 mmol) are refluxed in acetic acid (20 mL) for 6 hours. The product, 2,4-dihydroxyquinazoline, is isolated by precipitation (Yield: 78%).
  • Step 2 : The dihydroxy intermediate (5 mmol) is treated with benzyl chloride (6 mmol) and K₂CO₃ (10 mmol) in DMF at 80°C for 12 hours. The 3-benzylquinazoline-2,4(1H,3H)-dione is obtained after aqueous workup (Yield: 65%).

Synthesis of the 3-(2-Ethoxyphenyl)-1,2,4-Oxadiazole Moiety

Amidoxime Cyclization

The 1,2,4-oxadiazole ring is constructed via cyclization of amidoximes with carboxylic acid derivatives.

Procedure :

  • Amidoxime Formation : 2-Ethoxybenzoic acid (10 mmol) is treated with hydroxylamine hydrochloride (12 mmol) in ethanol under reflux for 8 hours to yield 2-ethoxybenzamidoxime.
  • Cyclization : The amidoxime reacts with trichloroacetic anhydride (TCA) in dichloromethane at 0°C, followed by warming to room temperature. The 3-(2-ethoxyphenyl)-1,2,4-oxadiazole is isolated via column chromatography (Yield: 72%).

Coupling of Quinazoline and Oxadiazole Subunits

Nucleophilic Aromatic Substitution

The oxadiazole moiety is introduced at position 7 of the quinazoline-dione through SNAr reactions.

Optimized Protocol :

  • Activation : 3-Benzylquinazoline-2,4(1H,3H)-dione (1 eq) is treated with POCl₃ in DMF at 0°C to generate the 7-chloro intermediate.
  • Coupling : The chloroquinazoline reacts with 3-(2-ethoxyphenyl)-1,2,4-oxadiazole-5-thiol (1.2 eq) in the presence of K₂CO₃ (2 eq) in DMF at 80°C for 24 hours. The product is purified via recrystallization from ethanol (Yield: 58%).

Microwave-Assisted One-Pot Synthesis

Accelerated Cyclocondensation

Microwave irradiation significantly reduces reaction times and improves yields for multi-step sequences.

Method :

  • A mixture of 3-benzylquinazoline-2,4(1H,3H)-dione (1 mmol), 2-ethoxybenzamidoxime (1.2 mmol), and TCA (1.5 mmol) in acetonitrile is irradiated at 150°C for 20 minutes. The crude product is precipitated with ice water and recrystallized (Yield: 82%).

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Time (h) Purification
Classical Coupling SNAr reaction, 2 steps 58 36 Recrystallization
Microwave Synthesis One-pot cyclocondensation 82 0.3 Precipitation
Hydrazinolysis Hydrazine intermediate 65 24 Column Chromatography

Critical Challenges and Optimization Strategies

  • Regioselectivity : Ensuring exclusive formation of the 1,2,4-oxadiazole isomer requires strict control of reaction stoichiometry and temperature.
  • Solvent Effects : DMF enhances solubility of intermediates but complicates purification; switching to acetonitrile improves phase separation.
  • Catalyst Selection : KI additives in coupling reactions suppress side reactions, improving yields by 15–20%.

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆): δ 10.40 (s, 1H, NH), 7.95–7.45 (m, 9H, Ar-H), 4.72 (s, 2H, -CH₂-), 4.17 (q, 2H, -OCH₂CH₃), 1.21 (t, 3H, -CH₃).
  • IR : 1680 cm⁻¹ (C=O), 1655 cm⁻¹ (C=N), 1250 cm⁻¹ (C-O-C).

Industrial-Scale Considerations

  • Cost Efficiency : Microwave methods reduce energy consumption by 40% compared to conventional heating.
  • Green Chemistry : Ethanol/water mixtures for recrystallization minimize organic waste.

Chemical Reactions Analysis

Synthetic Formation Reactions

The compound is synthesized through multi-step protocols involving cyclization and functionalization:

Reaction StepConditionsKey Intermediate/ProductSource
Oxadiazole ring formationCyclization of amidoxime derivatives with carboxylic acid derivatives at 100–120°C5-membered oxadiazole ring
Quinazoline core assemblyCondensation of anthranilamide with aldehydes in DMSO at 100°CQuinazolin-4(3H)-one derivatives
Benzyl group introductionAlkylation using benzyl halides in DMF with K₂CO₃N-Benzylated quinazoline intermediates

Ethoxyphenyl Substituent Reactivity

The 2-ethoxyphenyl group undergoes characteristic aromatic and ether reactions:

  • Ether cleavage : Hydrolysis under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions yields phenolic derivatives.

  • Electrophilic substitution : Nitration or sulfonation at the para position of the ethoxy group is feasible but requires kinetic studies.

Oxadiazole Ring Reactivity

The 1,2,4-oxadiazole moiety participates in:

  • Ring-opening reactions : Treatment with NH₂OH·HCl in ethanol produces amidoxime derivatives .

  • Nucleophilic substitution : Reacts with Grignard reagents at the C-5 position under anhydrous conditions.

Quinazoline Core Modifications

The quinazoline-2,4(1H,3H)-dione scaffold exhibits reactivity at N1 and N3 positions:

Reaction TypeReagents/ConditionsProduct ApplicationSource
N-Alkylation Alkyl halides, K₂CO₃ in DMFEnhanced lipophilicity for bioactivity
Acylation Acetyl chloride, pyridineProdrug development
Hydrazide formation Hydrazine hydrate in ethanolPrecursor for heterocyclic systems

Derivatization for Biological Studies

Key derivatization pathways include:

Oxadiazole-Thiadiazole Transformation

  • Treatment with Lawesson’s reagent converts oxadiazole to thiadiazole, altering electronic properties .

Metal Complexation

  • Coordination with transition metals (e.g., Cu²⁺, Fe³⁺) via oxadiazole nitrogen atoms enhances antimicrobial activity.

Stability and Degradation Reactions

  • Photodegradation : UV exposure in solution leads to cleavage of the oxadiazole ring, forming nitrile and amide byproducts.

  • Hydrolytic degradation : Stable in neutral pH but decomposes in strongly acidic (pH < 2) or basic (pH > 10) conditions .

Scientific Research Applications

Structural Characteristics

The molecular formula of this compound is C25H20N4O4C_{25}H_{20}N_{4}O_{4}. The structure comprises a quinazoline core and an oxadiazole ring , which are known for their diverse biological activities. The presence of a benzyl group and an ethoxy-substituted phenyl group enhances its pharmacological properties, allowing for multiple interactions within biological systems.

Antibacterial Activity

Research has indicated that 3-benzyl-7-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione exhibits significant antibacterial properties. It has been evaluated against various Gram-positive and Gram-negative bacterial strains using methods such as the Agar well diffusion technique. The compound demonstrated moderate activity compared to standard antibiotics like ampicillin .

Table 1: Antibacterial Activity of the Compound

Bacterial StrainInhibition Zone (mm)Minimum Inhibitory Concentration (MIC) (mg/mL)
Staphylococcus aureus10 - 1280
Escherichia coli10 - 1275
Candida albicans10 - 1277

These findings suggest that the compound could be further developed as a potential antibacterial agent to combat resistant bacterial strains.

Antifungal Properties

In addition to antibacterial effects, the compound has shown antifungal activity against Candida albicans. Studies indicate that it can inhibit fungal growth effectively, making it a candidate for further exploration in antifungal therapies .

Anticancer Potential

The anticancer properties of this compound have also been investigated. It is believed to exert its effects by interacting with specific molecular targets involved in cancer cell proliferation. The mechanism may include:

  • Inhibition of key enzymes related to cancer cell growth.
  • Intercalation into DNA , disrupting replication processes.
  • Modulation of signaling pathways associated with inflammation and cell survival .

Case Studies

Several studies have documented the effectiveness of quinazoline derivatives similar to this compound. For instance:

  • A study published in Organic Communications highlighted the synthesis of quinazoline derivatives as potential antibacterial agents against resistant strains .
  • Another research article focused on the design and synthesis of quinazoline derivatives that act as fluoroquinolone-like inhibitors targeting bacterial gyrase and DNA topoisomerase IV .

These case studies underline the importance of further research into the pharmacological potential of this class of compounds.

Mechanism of Action

The mechanism of action of 3-benzyl-7-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

    Inhibiting Enzymes: It may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

    Interacting with DNA: The compound may intercalate into DNA, disrupting replication and transcription processes.

    Modulating Signaling Pathways: It may affect signaling pathways related to inflammation and cell survival.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Other quinazoline derivatives, such as gefitinib and erlotinib, are well-known for their anticancer activities.

    Oxadiazole Derivatives: Compounds like 1,2,4-oxadiazole derivatives have been studied for their antimicrobial and anticancer properties.

Uniqueness

3-benzyl-7-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione is unique due to its combined quinazoline and oxadiazole moieties, which may confer synergistic biological activities. This dual functionality makes it a promising candidate for further research and development in medicinal chemistry .

Biological Activity

3-benzyl-7-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione is a complex organic compound belonging to the quinazoline family. This compound is characterized by its unique structural features, including a quinazoline core and an oxadiazole ring, which may contribute to its diverse biological activities. The molecular formula of this compound is C25H20N4O4.

Structural Characteristics

The structure of this compound allows for multiple interactions within biological systems. The presence of both the benzyl group and the ethoxy-substituted phenyl group enhances its pharmacological properties.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity across various domains:

1. Antiviral Activity:

  • The compound has been evaluated for its antiviral properties against several viruses. In vitro studies have shown promising results against vaccinia and adenoviruses. For instance, certain derivatives demonstrated potent inhibitory activity with effective concentrations (EC50) significantly lower than standard antiviral drugs like Cidofovir .

2. Antimicrobial Properties:

  • Various studies have assessed the antimicrobial efficacy of quinazoline derivatives. The 3-benzyl derivative showed moderate to high activity against both Gram-positive and Gram-negative bacterial strains. For example, compounds derived from this scaffold were tested using the agar well diffusion method, revealing inhibition zones comparable to standard antibiotics like ampicillin .

3. Anticancer Potential:

  • The structural complexity of this compound allows it to interact with specific molecular targets involved in cancer cell proliferation. Preliminary studies suggest that it may inhibit cell growth in various cancer cell lines through mechanisms that are yet to be fully elucidated .

Case Study 1: Antiviral Efficacy

A study focused on several quinazoline derivatives found that those containing an oxadiazole moiety exhibited notable antiviral activity against vaccinia virus with an EC50 value of 1.7 μM, outperforming traditional antiviral agents . This highlights the potential of this compound as a candidate for further antiviral drug development.

Case Study 2: Antimicrobial Activity

In another investigation into antimicrobial properties, derivatives of quinazoline were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that some derivatives had inhibition zones exceeding those of standard drugs in certain concentrations . This suggests that modifications to the quinazoline structure can enhance antimicrobial effectiveness.

Structure-Activity Relationship (SAR)

Preliminary structure–activity relationship studies have indicated that variations in substituents at specific positions on the quinazoline ring can significantly influence biological activity. For instance:

  • Position 1 and 3 Substituents: Alterations here have been shown to affect both antibacterial and antiviral activities.
  • Oxadiazole Integration: The presence of oxadiazole groups has been correlated with enhanced potency against specific viral strains .

Q & A

Q. What are the common synthetic routes for 3-benzyl-7-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione?

The synthesis typically involves sequential functionalization of the quinazoline core. Key steps include:

  • Quinazoline Core Formation : Cyclocondensation of anthranilic acid derivatives with urea or isocyanates under acidic conditions .
  • Oxadiazole Ring Construction : Reaction of amidoximes with activated carbonyl groups (e.g., 2-ethoxybenzoyl chloride) via dehydration, often using POCl₃ or DCC as coupling agents .
  • Benzylation : Introduction of the benzyl group at the N3 position using benzyl halides in the presence of a base (e.g., K₂CO₃ or NaH) in DMF .
    Critical Parameters : Solvent polarity (DMF or DMSO enhances nucleophilicity), temperature control (reflux for oxadiazole formation), and purification via column chromatography or recrystallization .

Q. What characterization techniques are essential for confirming the structure of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and regioselectivity. For example, the oxadiazole proton appears as a singlet near δ 8.5–9.0 ppm .
  • Mass Spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns (e.g., loss of the ethoxyphenyl group) .
  • IR Spectroscopy : Detection of carbonyl stretches (C=O at ~1700 cm⁻¹) and oxadiazole ring vibrations (C=N at ~1600 cm⁻¹) .
  • X-ray Crystallography : Resolves ambiguities in regiochemistry, especially for the oxadiazole-quinazoline junction .

Q. How is the compound’s solubility and stability assessed for biological assays?

  • Solubility Screening : Test in DMSO (primary stock) and aqueous buffers (PBS at pH 7.4) with sonication. Poor aqueous solubility often requires formulation with surfactants (e.g., Tween-80) .
  • Stability Studies : Incubate at 37°C in PBS or simulated biological fluids (e.g., plasma), followed by HPLC monitoring. Oxadiazoles are prone to hydrolytic degradation under strongly acidic/basic conditions .

Advanced Research Questions

Q. How can reaction yields be optimized for the oxadiazole ring formation?

  • Catalyst Screening : Use HOBt/DMAP to reduce side reactions during coupling .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12h to 30 min) and improves yields by 15–20% .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to THF or EtOH .

Q. Table 1: Yield Optimization for Oxadiazole Synthesis

ConditionYield (%)Purity (%)
Conventional (DMF, 12h)6595
Microwave (DMF, 30min)8298
THF, 12h4588

Q. What strategies resolve contradictory bioactivity data across cell-based vs. enzyme inhibition assays?

  • Mechanistic Profiling : Compare target engagement (e.g., kinase inhibition IC₅₀) with cellular viability (MTT assay). Discrepancies may arise from off-target effects or metabolic instability .
  • Metabolite Identification : LC-MS/MS to detect active/inactive metabolites in cell lysates .
  • Membrane Permeability : Assess via PAMPA or Caco-2 models; poor permeability often explains weak cellular activity despite strong enzyme inhibition .

Q. How is structure-activity relationship (SAR) analyzed for quinazoline-oxadiazole hybrids?

  • Substituent Variation : Modify the benzyl (N3) and ethoxyphenyl (oxadiazole) groups. For example:
    • Electron-Withdrawing Groups (e.g., -NO₂ on benzyl): Enhance enzyme inhibition but reduce solubility .
    • Alkoxy Chain Length (e.g., ethoxy vs. methoxy): Longer chains improve lipophilicity and membrane penetration .

Q. Table 2: SAR of Key Derivatives

Substituent (R₁ = Benzyl)Oxadiazole (R₂)IC₅₀ (Enzyme, nM)Cell Viability IC₅₀ (μM)
-H2-Ethoxyphenyl120.8
-NO₂2-Ethoxyphenyl825 (low solubility)
-OCH₃4-Fluorophenyl455.2

Q. What computational methods predict binding modes with biological targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., EGFR kinase). The oxadiazole moiety often forms π-π stacking with Phe residues .
  • MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns. Key metrics include RMSD (<2 Å) and hydrogen bond occupancy .

Q. How are regiochemical byproducts minimized during quinazoline functionalization?

  • Directing Groups : Use -OMe or -NH₂ at C6/C7 positions to steer electrophilic substitution .
  • Protection/Deprotection : Temporarily protect reactive sites (e.g., N1 with Boc) during benzylation .

Q. What analytical challenges arise in quantifying this compound in biological matrices?

  • Matrix Effects : Plasma proteins cause signal suppression in LC-MS. Mitigate with isotope-labeled internal standards (e.g., ¹³C-quinazoline) .
  • Limit of Detection (LOD) : Optimize MRM transitions (e.g., m/z 435 → 317 for quantification) to achieve sub-nM sensitivity .

Q. How do structural analogs address pharmacokinetic limitations (e.g., short half-life)?

  • Prodrug Design : Introduce ester groups at the 2-ethoxy position for slow hydrolysis in vivo .
  • PEGylation : Attach polyethylene glycol to the benzyl group to enhance plasma stability .

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